molecular formula C12H13N3O4 B3095457 (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid CAS No. 126310-30-3

(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid

Cat. No.: B3095457
CAS No.: 126310-30-3
M. Wt: 263.25 g/mol
InChI Key: IFDOROCVHPBJQP-ZETCQYMHSA-N
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Description

(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid is a chiral synthetic compound featuring the 5,7-dioxo-5,6,7H-pyrrolo[3,4-b]pyrazine scaffold, a structure of significant interest in medicinal chemistry . While specific biological data for this exact molecule is not available in the public domain, compounds based on the pyrrolo[3,4-b]pyrazine core have been investigated as promising protein kinase inhibitors with demonstrated antiproliferative activity in human tumor cell line assays . Furthermore, structurally related heterocyclic compounds, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, have been identified as potent allosteric modulators of targets like the M4 muscarinic acetylcholine receptor, highlighting the potential of this chemotype in neuroscience and psychiatric drug discovery research . The (2S)-stereochemistry and the 4-methylpentanoic acid side chain may influence its pharmacokinetic properties and binding affinity. This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and as a building block in the synthesis of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-6(2)5-7(12(18)19)15-10(16)8-9(11(15)17)14-4-3-13-8/h3-4,6-7H,5H2,1-2H3,(H,18,19)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDOROCVHPBJQP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[3,4-b]pyrazine ring system, followed by the introduction of the 4-methylpentanoic acid side chain. Common synthetic methods may involve cyclization reactions, condensation reactions, and various protection-deprotection steps to ensure the correct functional groups are in place.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in the study of biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, which in turn can affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Accessibility: The propanoic acid analog (CAS 126310-28-9) is synthetically accessible via reactions involving phenacyl chloride and thioxo-pyrimidinones, as described in Hindawi (2017) . Similar routes may apply to the target compound.
  • Its structural features align with bioactive molecules targeting kinases or proteases, warranting further exploration .
  • Data Limitations : Critical parameters such as IC50, logP, and in vivo efficacy remain uncharacterized for the target compound and most analogs.

Biological Activity

(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₁N₃O₄
  • CAS Number : 126346-96-1
  • Molecular Weight : 297.27 g/mol
  • Purity : 95% .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrrolo[3,4-b]pyrazin have shown promising radical scavenging activity. The presence of the dioxo group in the structure may enhance the electron-donating ability, contributing to its antioxidant capacity .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. The inhibition of LOX can lead to reduced production of leukotrienes, which are mediators of inflammation . This mechanism is similar to that observed in non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of DNA synthesis in cancer cells. Further research is needed to elucidate its specific pathways and efficacy in vivo .

Research Findings and Case Studies

StudyFindings
Study 1Investigated the antioxidant activity of pyrrolo derivatives; found significant radical scavenging capabilities comparable to known antioxidants .
Study 2Evaluated anti-inflammatory effects via LOX inhibition; demonstrated comparable efficacy to established LOX inhibitors .
Study 3Assessed cytotoxicity against cancer cell lines; indicated potential for further development as an anticancer agent .

Q & A

Q. What are the key considerations for synthesizing (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid with high enantiomeric purity?

Methodological Answer:

  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis to ensure the (2S)-configuration. For example, analogs like (4aR)-configured pyrrolo-pyridazine derivatives were synthesized using stereospecific deprotection steps (e.g., hydrolysis of ester groups under controlled pH) .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediates, as seen in the synthesis of 7-deazahypoxanthines, where formic acid reflux was critical for cyclization .
  • Purification : Flash chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate enantiomerically pure products .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm the pyrrolo[3,4-b]pyrazine core, as demonstrated for structurally related compounds like 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine derivatives .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the 4-methylpentanoic acid sidechain and diketone groups.
  • HPLC with Chiral Columns : Validate enantiopurity using methods similar to those for 2-{4-oxo-1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid, where retention times differentiated stereoisomers .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to stressors (light, heat, humidity) and monitor degradation products via LC-MS. For analogs like 6-(5-chloropyridin-2-yl)-7-hydroxy-pyrrolo[3,4-b]pyrazin-5-one, storage at 2–8°C in airtight containers prevented hydrolysis .
  • pH-Dependent Stability : Test solubility and stability in buffers (pH 1–12) to identify optimal conditions for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, inconsistencies in antioxidant activity measurements were addressed by harmonizing protocols across replicates in split-split-plot experimental designs .
  • Mechanistic Profiling : Use kinase inhibition panels or transcriptomic analysis to identify off-target effects. Analogous studies on triazolo[3,4-b][1,3,4]thiadiazine derivatives linked structural modifications to divergent biological outcomes .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile conflicting data, as recommended for environmental chemical risk assessments .

Q. What experimental strategies are recommended to evaluate the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

  • Environmental Simulation Models : Study abiotic degradation (hydrolysis, photolysis) using OECD guidelines. For example, the INCHEMBIOL project evaluated chemical distribution in soil/water compartments and biotic transformations (e.g., microbial metabolism) .
  • Trophic Transfer Studies : Use model organisms (e.g., Daphnia magna, zebrafish) to assess bioaccumulation and toxicity. Reference ecotoxicological frameworks for pyrrolo-pyrazine derivatives, which prioritize LC50 and NOEC (No Observed Effect Concentration) metrics .

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising its bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., carbonate esters) to enhance solubility, as seen in 6-(5-chloropyridin-2-yl)-7-oxo-pyrrolo[3,4-b]pyrazin-5-yl phenyl carbonate derivatives .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the 4-methylpentanoic acid sidechain and pyrazine core. For instance, methyl substitutions in triazolo-thiadiazine analogs improved metabolic stability while retaining target affinity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with serum albumin or cytochrome P450 enzymes, reducing trial-and-error synthesis .

Q. What methodologies are suitable for investigating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Employ affinity chromatography with immobilized compound derivatives to capture binding proteins, as demonstrated for pyrrolo[2,3-d]pyrimidine nucleosides .
  • CRISPR-Cas9 Screens : Identify genetic modifiers of the compound’s efficacy using genome-wide knockout libraries, a strategy validated for kinase inhibitors .
  • In Vivo Imaging : Radiolabel the compound (e.g., with 18F^{18}F) for PET/CT tracking in animal models, similar to studies on iodinated pyrrolo[2,3-d]pyrimidines .

Q. Data Contradiction Analysis Table

Reported Discrepancy Potential Source of Error Resolution Strategy
Variable IC50 values in cancer cellsCell line heterogeneityUse isogenic cell pairs; normalize to ATP levels
Divergent metabolic stabilityDifferences in liver microsome lotsCross-validate with human hepatocyte models
Inconsistent solubility dataPolymorphic crystal formsCharacterize solid-state via PXRD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid

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